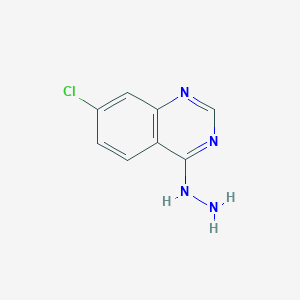

7-Chloro-4-hydrazinylquinazoline

Description

Properties

IUPAC Name |

(7-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10/h1-4H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWVAZNOXJFTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Chloro-4-hydrazinylquinazoline involves several steps:

Starting Material: The process begins with anthranilic acid, which reacts with urea to form a 2,4-dihydroxyquinazoline intermediate.

Chlorination: The intermediate is then treated with phosphorus oxychloride (POCl3) to produce a 2,4-dichloroquinazoline derivative.

Hydrazination: Finally, the 2,4-dichloroquinazoline reacts with hydrazine hydrate in methanol for about 4 hours to yield this compound.

Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

7-Chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: It can react with different aromatic aldehydes or isothiocyanates to form substituted derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Major Products: The major products formed from these reactions include Schiff base hydrazone ligands and heteroaromatic derivatives.

Common reagents used in these reactions include aromatic aldehydes, isothiocyanates, and various solvents like methanol and ethanol .

Scientific Research Applications

Antimicrobial Activity

7-Chloro-4-hydrazinylquinazoline and its derivatives exhibit significant antimicrobial properties. Research has indicated that quinoline derivatives, including this compound, possess activity against various pathogens, including bacteria, viruses, and protozoa. For instance, a study evaluated the efficacy of a related compound against Leishmania amazonensis, demonstrating notable in vitro anti-amastigote activity and significant in vivo efficacy in reducing lesion size and parasitic load in infected mice .

Antimalarial Potential

The compound has also been investigated for its potential as an antimalarial agent. Quinoline derivatives have historically been associated with antimalarial activity. A study highlighted the biological activity of this compound derivatives, suggesting their potential role in malaria treatment due to their ability to inhibit the growth of Plasmodium species .

Antitubercular Activity

Research has indicated that this compound derivatives may possess antitubercular properties. A synthesis study reported the creation of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives that were evaluated for their activity against Mycobacterium tuberculosis. The findings suggested that these compounds could serve as promising candidates for further development as antitubercular agents .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico analyses have shown that certain derivatives exhibit favorable drug-like characteristics with low toxicity against mammalian cells, making them suitable for further pharmacological exploration .

Case Study: Efficacy Against Leishmaniasis

A significant case study involved the evaluation of a derivative of this compound (referred to as Hydraqui) against Leishmania amazonensis. The study reported:

- In Vitro Results : Hydraqui demonstrated an IC50 value indicating effective inhibition of intracellular amastigotes.

- In Vivo Results : Mice treated with Hydraqui showed a 48.3% reduction in lesion size and a 93.8% reduction in parasitic load without causing hepatic or renal toxicity .

Experimental Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Pathogen | IC50 (µM) | In Vivo Efficacy (%) | Toxicity Level |

|---|---|---|---|---|

| Hydraqui | Leishmania amazonensis | ≤10 | 93.8 | Low |

| This compound | Plasmodium falciparum | TBD | TBD | TBD |

| Other Derivatives | Mycobacterium tuberculosis | TBD | TBD | TBD |

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydrazinylquinazoline involves nucleophilic aromatic substitution reactions. This interaction can lead to changes in the cellular environment, potentially affecting the function of targeted molecules. The specific biochemical pathways affected by this compound are still under investigation, but it is believed to interact with various molecular targets through its hydrazinyl and chloro groups.

Comparison with Similar Compounds

7-Chloro-4-hydrazinylquinazoline can be compared with other similar compounds, such as:

7-Chloro-4-hydrazinoquinoline: This compound has a similar structure but differs in its quinoline base.

5,7-Dichloro-4-hydrazinoquinoline: Another related compound with additional chlorine substitution.

The uniqueness of this compound lies in its specific hydrazinyl and chloro substitutions, which confer distinct chemical properties and biological activities compared to its analogs .

Biological Activity

7-Chloro-4-hydrazinylquinazoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 7-chloroquinazoline derivatives with hydrazine derivatives. The process can be summarized as follows:

- Starting Material : 7-Chloroquinazoline.

- Reagents : Hydrazine hydrate.

- Conditions : Reflux in an appropriate solvent (e.g., ethanol).

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating its activity against a panel of 60 cancer cell lines found that derivatives of this compound showed submicromolar GI50 values, indicating potent anticancer properties across multiple tumor types, including leukemia, lung, colon, and breast cancers .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 0.096 | |

| A549 (Lung) | 0.088 | |

| SF-295 (CNS) | 0.688 | |

| HCT116 (Colon) | 0.150 |

The mechanism of action for these compounds includes the inhibition of key enzymes involved in cell proliferation and DNA repair processes, such as the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies have shown that it exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative strains including Escherichia coli .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Bacillus cereus | 10 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of halogen atoms at specific positions enhances both anticancer and antimicrobial activities.

- Hydrophobic Interactions : Alkyl and aryl groups increase lipophilicity, potentially improving cell membrane permeability and bioavailability.

- Functional Groups : The introduction of electron-donating or -withdrawing groups can significantly affect the potency and selectivity of the compound against target enzymes.

Case Studies

- Anticancer Efficacy : A study conducted on a series of hydrazone derivatives derived from quinazoline demonstrated that modifications at the hydrazine moiety led to enhanced cytotoxicity against multiple cancer cell lines, establishing a clear correlation between structure and activity .

- Antimicrobial Screening : In a detailed evaluation of synthesized quinazoline derivatives, compounds exhibiting a specific substitution pattern showed remarkable antibacterial efficacy against resistant strains, highlighting the potential for developing new therapeutic agents in combating antibiotic resistance .

Q & A

Q. What are the standard protocols for synthesizing 7-Chloro-4-hydrazinylquinazoline and verifying its purity?

Methodological Answer:

- Synthesis Protocol : A typical procedure involves refluxing 7-chloro-4-aminoquinazoline with hydrazine hydrate in methanol for 12 hours under inert conditions. Reaction progress is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) .

- Purification : Crude product is recrystallized from ethanol, yielding 76% pure compound.

- Characterization :

- FT-IR : Key peaks include 3176 cm⁻¹ (N-H stretch), 1699 cm⁻¹ (C=O amide), and 1628 cm⁻¹ (C=N) .

- Melting Point : 521–522 K (sharp range indicates high purity) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (EN 166/ANSI Z87.1 compliant), and lab coats. Use fume hoods to avoid aerosol inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols. Avoid water to prevent dust dispersion .

- Fire Safety : Use CO₂ or dry chemical extinguishers. Toxic gases (e.g., NOx, HBr) may form during combustion; firefighters require self-contained breathing apparatus .

Q. What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

- 1H/13C NMR : Confirm hydrazine substitution at C4 and chlorine at C7.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 210.0543 (calculated for C₉H₇ClN₄).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational methods predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., E. coli DNA gyrase for antimicrobial studies). Dock the compound into active sites with a grid box size of 25 × 25 × 25 Å .

- Pharmacokinetics Prediction : SwissADME predicts bioavailability (%F = 65), BBB permeability (logBB = -0.8), and CYP450 inhibition risk.

- Case Study : Derivatives of 4-hydrazinylquinazoline show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 12 µM) .

Q. How can researchers optimize synthesis yield using factorial design?

Methodological Answer:

-

Design Factors : Vary solvent polarity (methanol vs. DMF), temperature (60°C vs. reflux), and molar ratios (1:1 to 1:1.5).

-

Response Surface Methodology (RSM) : Analyze interactions between factors. For example, methanol at reflux improves yield by 15% compared to room temperature .

-

Example Table :

Solvent Temperature Molar Ratio Yield (%) Methanol Reflux 1:1.2 76 DMF 60°C 1:1.5 68 Ethanol Reflux 1:1 72

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Comparative Analysis : Cross-validate IR/NMR data with reference spectra in databases (e.g., PubChem, SDBS). For instance, discrepancies in N-H stretches (3176 cm⁻¹ vs. 3200 cm⁻¹) may arise from polymorphism .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., hydrazine vs. hydrazone) by determining single-crystal structures.

Q. How can AI-driven tools enhance reaction optimization for derivatives?

Methodological Answer:

- AI Platforms : Use COMSOL Multiphysics for simulating reaction kinetics or IBM RXN for retrosynthesis planning. For example, AI predicts optimal conditions for introducing substituents at C2/C5 positions .

- Smart Laboratories : Implement autonomous systems that adjust parameters (e.g., pH, stirring rate) in real-time based on sensor feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.